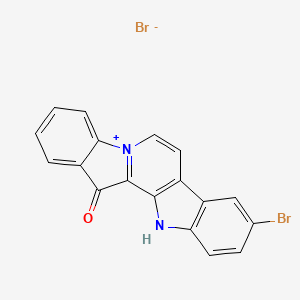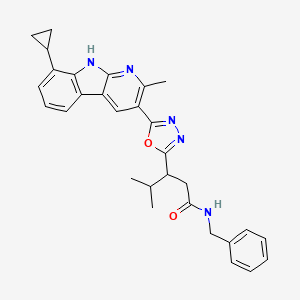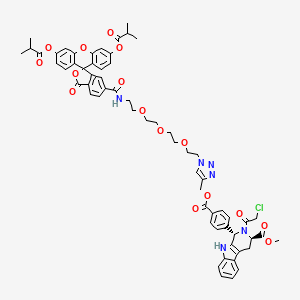
Anti-MRSA agent 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-MRSA agent 2 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to many antibiotics. This compound has shown promising results in inhibiting the growth of MRSA, making it a potential candidate for treating infections caused by this resistant bacterium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 2 involves a multi-step process The initial step typically includes the formation of a core structure through a series of condensation reactionsCommon reagents used in these reactions include guanidine hydrochloride and various organic solvents like ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-MRSA agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an ethanol solution.
Substitution: Halogenating agents like thionyl chloride in an inert atmosphere.
Major Products Formed: The major products formed from these reactions include various derivatives of the core structure, each with unique antimicrobial properties. These derivatives are further tested for their efficacy against MRSA .
Wissenschaftliche Forschungsanwendungen
Anti-MRSA agent 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in research to understand the interaction between antimicrobial agents and bacterial cell walls.
Medicine: Investigated for its potential use in treating MRSA infections in clinical settings.
Industry: Utilized in the development of new antimicrobial coatings for medical devices and surfaces.
Wirkmechanismus
Anti-MRSA agent 2 is compared with other similar compounds to highlight its uniqueness:
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both cell wall synthesis and membrane integrity. This dual action makes it more effective against resistant strains of MRSA compared to other antibiotics that typically target a single pathway .
Vergleich Mit ähnlichen Verbindungen
- Linezolid
- Daptomycin
- Vancomycin
- Ceftaroline
- Telavancin
Eigenschaften
Molekularformel |
C18H10Br2N2O |
|---|---|
Molekulargewicht |
430.1 g/mol |
IUPAC-Name |
7-bromo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaen-20-one;bromide |
InChI |
InChI=1S/C18H9BrN2O.BrH/c19-10-5-6-14-13(9-10)11-7-8-21-15-4-2-1-3-12(15)18(22)17(21)16(11)20-14;/h1-9H;1H |
InChI-Schlüssel |
ZXAOANRXTSMAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=[N+]2C=CC4=C3NC5=C4C=C(C=C5)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


pyrimidine-2,4-dione](/img/structure/B12398814.png)



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

